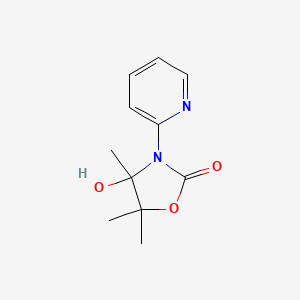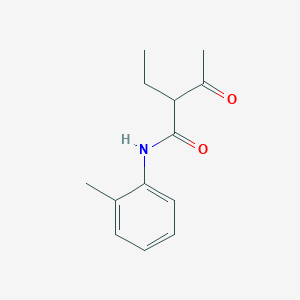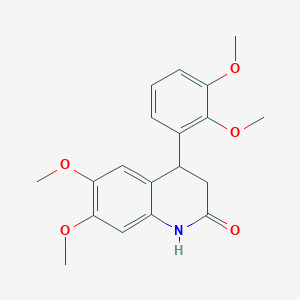![molecular formula C21H15F4N3O4 B15005946 N-[2-(2-fluorophenoxy)-5-(trifluoromethyl)phenyl]-4-(methylamino)-3-nitrobenzamide](/img/structure/B15005946.png)
N-[2-(2-fluorophenoxy)-5-(trifluoromethyl)phenyl]-4-(methylamino)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-fluorophenoxy)-5-(trifluoromethyl)phenyl]-4-(methylamino)-3-nitrobenzamide is a complex organic compound with a unique structure that combines multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-fluorophenoxy)-5-(trifluoromethyl)phenyl]-4-(methylamino)-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Nitration: Introduction of the nitro group into the benzene ring.
Amination: Substitution of a nitro group with an amino group.
Coupling Reaction: Formation of the amide bond between the amine and the carboxylic acid derivative.
Fluorination: Introduction of fluorine atoms into the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(2-fluorophenoxy)-5-(trifluoromethyl)phenyl]-4-(methylamino)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-[2-(2-fluorophenoxy)-5-(trifluoromethyl)phenyl]-4-(methylamino)-3-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[2-(2-fluorophenoxy)-5-(trifluoromethyl)phenyl]-4-(methylamino)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Methylamine (CH3NH2): Contains a C-N bond and is used in various chemical reactions.
1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole:
Uniqueness
N-[2-(2-fluorophenoxy)-5-(trifluoromethyl)phenyl]-4-(methylamino)-3-nitrobenzamide is unique due to its combination of fluorine atoms and nitro groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for specialized applications.
Propiedades
Fórmula molecular |
C21H15F4N3O4 |
|---|---|
Peso molecular |
449.4 g/mol |
Nombre IUPAC |
N-[2-(2-fluorophenoxy)-5-(trifluoromethyl)phenyl]-4-(methylamino)-3-nitrobenzamide |
InChI |
InChI=1S/C21H15F4N3O4/c1-26-15-8-6-12(10-17(15)28(30)31)20(29)27-16-11-13(21(23,24)25)7-9-19(16)32-18-5-3-2-4-14(18)22/h2-11,26H,1H3,(H,27,29) |
Clave InChI |
LCFAKRUTPSVTOF-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)OC3=CC=CC=C3F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2-Nitrophenyl)-3-([2-nitro-4-(trifluoromethyl)phenyl]sulfanyl)-1H-1,2,4-triazole](/img/structure/B15005877.png)

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15005887.png)
![2-[4-(4-nitrophenyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B15005891.png)

![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B15005907.png)

![6-ethyl-3-(4-iodophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B15005912.png)
![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B15005926.png)
![1-(furan-2-ylmethyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15005927.png)
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B15005953.png)
![7-(azepan-1-yl)-5-methyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B15005961.png)

